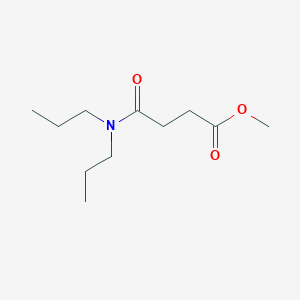![molecular formula C18H25N3O2 B14004849 n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide CAS No. 43121-73-9](/img/structure/B14004849.png)
n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide typically involves the reaction of cyclopentylamine with 2-bromobenzamide under specific conditions. The reaction is carried out in the presence of a base such as N,N-diisopropylethylamine (DIEA) and a coupling reagent like 2-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU). The reaction mixture is usually dissolved in a solvent like dimethylformamide (DMF) and stirred at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzamides or other derivatives.
Aplicaciones Científicas De Investigación
n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of bacterial growth or modulation of inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
N-Cyclopentyl-2-bromobenzamide: A related compound with similar structural features but different functional groups.
N-Cyclopentyl-3-hydroxy-4-methoxybenzamide: Another benzamide derivative with hydroxyl and methoxy groups.
Uniqueness
n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide is unique due to its specific combination of cyclopentyl and benzamide moieties, which confer distinct chemical and biological properties
Propiedades
Número CAS |
43121-73-9 |
|---|---|
Fórmula molecular |
C18H25N3O2 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
N-cyclopentyl-2-(cyclopentylcarbamoylamino)benzamide |
InChI |
InChI=1S/C18H25N3O2/c22-17(19-13-7-1-2-8-13)15-11-5-6-12-16(15)21-18(23)20-14-9-3-4-10-14/h5-6,11-14H,1-4,7-10H2,(H,19,22)(H2,20,21,23) |
Clave InChI |
XRKXAHWEEXQASA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NC(=O)C2=CC=CC=C2NC(=O)NC3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


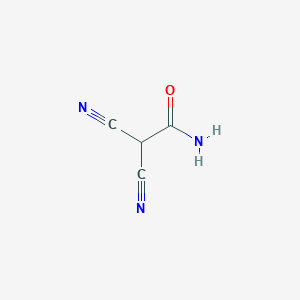
![4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B14004778.png)
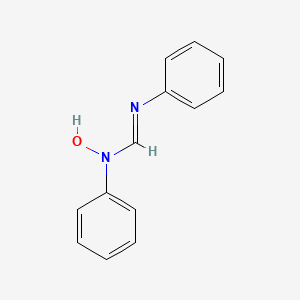
![4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol](/img/structure/B14004806.png)
![1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane](/img/structure/B14004808.png)
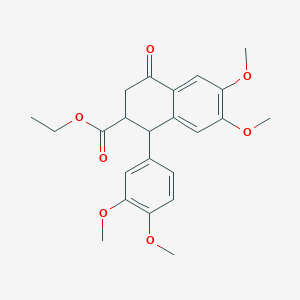
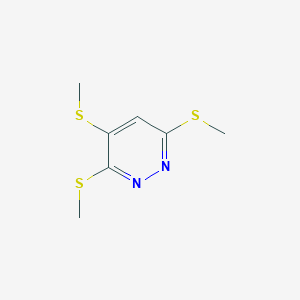
![Urea, 1-[2-(6-hydroxy-9H-purin-9-yl)ethyl]-3-methyl-](/img/structure/B14004818.png)
![{4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid](/img/structure/B14004823.png)
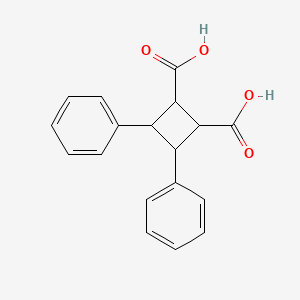
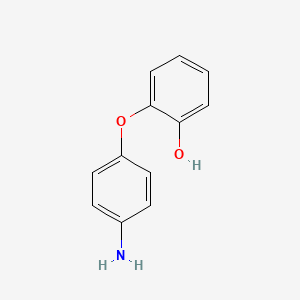
![2-[(2-amino-7H-purin-6-yl)sulfanyl]acetamide](/img/structure/B14004834.png)
![4-N-(4-iodophenyl)-5-[(4-iodophenyl)iminomethyl]pyrimidine-2,4,6-triamine](/img/structure/B14004844.png)
